molecular formula C17H13FN4O B5990042 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

Cat. No.: B5990042
M. Wt: 308.31 g/mol
InChI Key: WHVBNXFRHXRBEI-UHFFFAOYSA-N
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Description

“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzodiazole ring, a fluorophenyl group, and a dihydropyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: Via a nucleophilic aromatic substitution reaction.

    Construction of the Dihydropyrrolone Ring: Through cyclization reactions involving appropriate amine and carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the dihydropyrrolone ring.

    Reduction: Reduction reactions could target the benzodiazole ring or the fluorophenyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Receptor Binding: Investigation into binding affinity for various biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential therapeutic applications in treating diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Application in analytical techniques for detecting or quantifying other substances.

Mechanism of Action

The mechanism of action for “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups.

    Dihydropyrrolone Analogues: Other compounds with dihydropyrrolone rings.

Uniqueness

“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3-fluorophenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O/c18-10-4-3-5-11(8-10)22-9-14(23)15(16(22)19)17-20-12-6-1-2-7-13(12)21-17/h1-8,19,23H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVBNXFRHXRBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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